molecular formula C22H18O2Se B14216800 1-(4-Methoxyphenyl)-3-phenyl-3-(phenylselanyl)prop-2-en-1-one CAS No. 830345-68-1

1-(4-Methoxyphenyl)-3-phenyl-3-(phenylselanyl)prop-2-en-1-one

Cat. No.: B14216800
CAS No.: 830345-68-1
M. Wt: 393.3 g/mol
InChI Key: ULCAEPMHUKUNRQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-phenyl-3-(phenylselanyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are open-chain flavonoids in which the two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-phenyl-3-(phenylselanyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually refluxed in ethanol or methanol to facilitate the condensation process. After completion, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-phenyl-3-(phenylselanyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted chalcones and derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-phenyl-3-(phenylselanyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials with specific properties, such as optoelectronic devices and sensors.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-phenyl-3-(phenylselanyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
  • 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-en-1-one
  • 1-(4-Methoxyphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one

Uniqueness

1-(4-Methoxyphenyl)-3-phenyl-3-(phenylselanyl)prop-2-en-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

830345-68-1

Molecular Formula

C22H18O2Se

Molecular Weight

393.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-phenyl-3-phenylselanylprop-2-en-1-one

InChI

InChI=1S/C22H18O2Se/c1-24-19-14-12-17(13-15-19)21(23)16-22(18-8-4-2-5-9-18)25-20-10-6-3-7-11-20/h2-16H,1H3

InChI Key

ULCAEPMHUKUNRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=C(C2=CC=CC=C2)[Se]C3=CC=CC=C3

Origin of Product

United States

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